二氢四(三苯基膦)钌(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

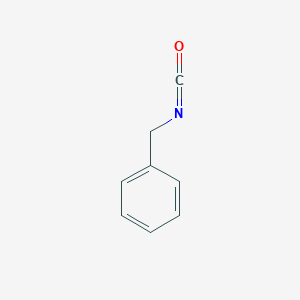

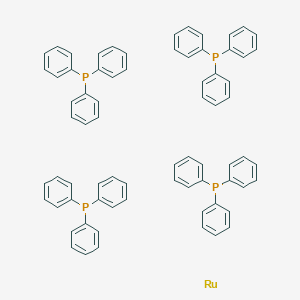

Ruthenium;triphenylphosphane is a useful research compound. Its molecular formula is C72H66P4Ru+4 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.

The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ruthenium;triphenylphosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium;triphenylphosphane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

二氢四(三苯基膦)钌(II)在有机合成中用作一种强大的催化剂。它促进了多种反应,包括:

- 腈的加水分解: 将腈转化为酰胺,酰胺是药物合成中的重要中间体 .

- 炔烃的异构化: 将末端炔烃转化为内部炔烃,从而获得不同的分子结构 .

- Knoevenagel反应: 帮助形成碳碳键,这对构建复杂的有机分子至关重要 .

- 共轭加成: 使亲核试剂能够加成到缺电子的烯烃上,这是合成许多有机化合物的一个关键步骤 .

- 转移氢化: 通过从供体分子转移氢来提供传统氢化方法更安全的替代方案 .

药物化学

在药物化学中,该催化剂用于合成生物活性分子。 它在温和条件下促进成键反应的能力对于制备精密的药物特别有利 .

材料科学

该化合物在材料科学中得到应用,特别是在开发具有独特性能的新材料方面。 它可用于合成聚合物和需要精确分子结构的材料 .

环境科学

在环境科学中,二氢四(三苯基膦)钌(II)有助于创造更环保的化学工艺。 它用于形成危害较小的副产物并需要更温和的反应条件的反应 .

分析化学

这种钌配合物在分析化学中用作催化剂,用于可以用来检测或量化其他物质的反应。 它的特异性和效率使其成为各种分析应用中宝贵的工具 .

催化

该化合物被广泛用于催化研究,以开发新的催化工艺。 它催化一系列反应的能力使其成为改进工业化学工艺的兴趣对象

作用机制

Target of Action

Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.

Mode of Action

This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.

Biochemical Pathways

The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .

Result of Action

The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .

生化分析

Biochemical Properties

The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

Molecular Mechanism

The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation

属性

CAS 编号 |

19529-00-1 |

|---|---|

分子式 |

C72H66P4Ru+4 |

分子量 |

1156.3 g/mol |

IUPAC 名称 |

ruthenium dihydride;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |

InChI 键 |

RXFATFKBDIQXLS-UHFFFAOYSA-R |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |

规范 SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。